molecular formula C8H4BrClN2O B6226006 5-bromo-1H-indazole-1-carbonyl chloride CAS No. 2077127-33-2

5-bromo-1H-indazole-1-carbonyl chloride

Cat. No.: B6226006
CAS No.: 2077127-33-2
M. Wt: 259.5
InChI Key:
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Description

5-bromo-1H-indazole-1-carbonyl chloride: is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a bromine atom and a carbonyl chloride group in the structure of this compound makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-indazole-1-carbonyl chloride typically involves the bromination of 1H-indazole followed by the introduction of the carbonyl chloride group. One common method is the reaction of 5-bromo-1H-indazole with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1H-indazole-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to form 5-bromo-1H-indazole-1-carboxylic acid or its derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines, alcohols, and thiols are used under mild to moderate conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Carboxylic Acids and Derivatives: Formed from reduction reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Chemistry: 5-bromo-1H-indazole-1-carbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of indazole derivatives. It helps in understanding the biological activities of indazole-based compounds.

Medicine: The compound is explored for its potential therapeutic applications. Indazole derivatives have shown promise in the treatment of cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and ligands for chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-1H-indazole-1-carbonyl chloride is primarily related to its reactivity as an electrophilic compound. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. In biological systems, indazole derivatives can interact with specific molecular targets, such as enzymes and receptors, leading to their biological effects. The exact molecular pathways involved depend on the specific indazole derivative and its target.

Comparison with Similar Compounds

    5-bromo-1H-indazole: Lacks the carbonyl chloride group but shares the bromine substitution.

    1H-indazole-1-carbonyl chloride: Lacks the bromine substitution but has the carbonyl chloride group.

    5-chloro-1H-indazole-1-carbonyl chloride: Similar structure with chlorine instead of bromine.

Uniqueness: 5-bromo-1H-indazole-1-carbonyl chloride is unique due to the presence of both the bromine atom and the carbonyl chloride group. This combination of functional groups enhances its reactivity and versatility in chemical synthesis. The bromine atom can participate in halogen bonding and other interactions, while the carbonyl chloride group provides a reactive site for nucleophilic substitution.

Properties

CAS No.

2077127-33-2

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.5

Purity

95

Origin of Product

United States

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